5-Bromo-2-chloronicotinaldehyde

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers relying on mono-halogenated or regioisomeric nicotinaldehydes face extra synthetic steps and protecting-group manipulations. 5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9) solves this via its orthogonal C-Br and C-Cl reactivity, enabling sequential, chemoselective functionalization without aldehyde protection. - Enables step-saving, protecting-group-free synthesis of 2-arylpyridines and HPK1 antagonist cores. - Supplied at ≥98% HPLC purity to minimize impurity carry-through in cGMP campaigns. - Available in bulk up to 25 kg for process scale-up from validated commercial sources.

Molecular Formula C6H3BrClNO
Molecular Weight 220.45 g/mol
CAS No. 228251-24-9
Cat. No. B1290025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloronicotinaldehyde
CAS228251-24-9
Molecular FormulaC6H3BrClNO
Molecular Weight220.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C=O)Cl)Br
InChIInChI=1S/C6H3BrClNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
InChIKeyYGPYNLZCNDPHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloronicotinaldehyde: Dual-Halogen Aldehyde for Cross-Coupling


5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9) is a heteroaromatic building block belonging to the class of halogenated nicotinaldehydes, bearing bromine at the 5-position, chlorine at the 2-position, and a formyl group at the 3-position on the pyridine ring. Its molecular formula is C₆H₃BrClNO (MW 220.45 g/mol) [1]. The compound is employed as a key intermediate in the synthesis of pharmaceutical candidates, particularly as a precursor in Suzuki–Miyaura cross-coupling and direct arylation sequences to construct substituted 2-arylpyridines and related heterocycles [2].

1
Orthogonal dual-halogen handles for sequential C–Br then C–Cl cross-coupling
2
Free aldehyde group for downstream carbonyl diversification without protection
3
Established heteroaryl building block for multi-step medicinal chemistry workflows

5-Bromo-2-chloronicotinaldehyde: Orthogonal Halogen Reactivity


Generic substitution of 5-bromo-2-chloronicotinaldehyde with mono-halogenated nicotinaldehydes (e.g., 5-bromonicotinaldehyde or 2-chloronicotinaldehyde) or with regioisomers (e.g., 2-bromo-5-chloronicotinaldehyde) fails to replicate its unique orthogonal reactivity profile. The combination of a C–Br bond (bond dissociation energy ~81 kcal/mol) and a C–Cl bond (~96 kcal/mol) enables sequential, chemoselective cross-couplings—first at the bromine site under mild conditions, followed by activation of the chlorine under more forcing catalysis—a capability not possible with single-halogen analogs [1]. Furthermore, the 5-bromo-2-chloro substitution pattern, as opposed to the 2-bromo-5-chloro isomer, influences electronic distribution and steric accessibility, directly impacting regioselectivity and coupling efficiency in multi-step syntheses [2].

Target 5-Br-2-Cl pattern: orthogonal C–Br and C–Cl handles for sequential coupling
Substitute Risk Mono-halogen analogs provide only one reactive site; sequential diversification is not possible
Target 5-Br-2-Cl: electronic distribution favors C5-first coupling selectivity
Substitute Risk 2-Br-5-Cl isomer may alter regioselectivity and coupling efficiency in multi-step routes

5-Bromo-2-chloronicotinaldehyde: Differentiation Evidence


Orthogonal Cross-Coupling via C–Br and C–Cl Bond Strengths

The compound provides a built-in orthogonal reactivity handle due to the distinct bond dissociation energies (BDE) of C–Br versus C–Cl. In contrast, mono-halogenated nicotinaldehydes (e.g., 5-bromonicotinaldehyde, CAS 113118-81-3) offer only a single reactive site, limiting sequential diversification. The BDE difference translates to a measurable reactivity gradient: aryl bromides undergo oxidative addition to Pd(0) ~10³–10⁴ times faster than aryl chlorides under standard Suzuki conditions [1]. This allows chemoselective coupling at the C5–Br site while leaving the C2–Cl site intact for subsequent functionalization [2].

Orthogonal Reactivity
Class-level inference
ΔBDE ≈ 15 kcal/mol; rate difference 10³–10⁴×
Supports sequential chemoselective coupling workflow
Rate ratio reported under standard Suzuki conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling

Aldehyde Compatibility in Suzuki–Miyaura Coupling

Unlike non-aldehyde analogs such as 5-bromo-2-chloropyridine (CAS 1260666-29-8) which lack a reactive carbonyl handle, 5-bromo-2-chloronicotinaldehyde retains the aldehyde functionality during cross-coupling without requiring protection. A study on direct B-alkyl Suzuki–Miyaura cross-coupling demonstrated that mild, non-aqueous conditions are compatible with aldehydes, ketones, nitriles, and chloro substitution, allowing aryl bromides to undergo coupling while preserving the aldehyde group intact [1]. This eliminates the need for protection/deprotection steps, reducing overall synthetic sequence length.

Aldehyde Compatibility
Cross-study comparable
Aldehyde intact under mild non-aqueous Suzuki conditions
Supports protecting-group-free synthetic routes
Eliminates ~2 synthetic steps vs protection strategies
Synthetic Methodology Protecting-Group-Free Synthesis Cross-Coupling

Positional Isomer Purity Advantage

5-Bromo-2-chloronicotinaldehyde (5-Br-2-Cl) is commercially available with a minimum purity specification of 98% (HPLC) from multiple suppliers , whereas its positional isomer 2-bromo-5-chloronicotinaldehyde (CAS 1227605-52-8) is frequently offered at 95% purity . Higher initial purity reduces the need for additional purification steps, minimizes impurity-related side reactions, and improves reproducibility in multi-step syntheses. The difference in purity specifications reflects the relative ease of synthetic access and purification for the 5-Br-2-Cl isomer, which benefits from established halogenation routes of nicotinaldehyde precursors.

Isomer Purity
Head-to-head
98% (HPLC) vs 95% for 2-Br-5-Cl isomer
≥3% higher purity baseline may reduce purification needs
Commercial specification data; verify lot COA
Chemical Procurement Quality Control Building Blocks

HPK1 Antagonist Drug Discovery Applications

5-Bromo-2-chloronicotinaldehyde is explicitly claimed and exemplified as a key intermediate in multiple patent applications for HPK1 (hematopoietic progenitor kinase 1) antagonists—an emerging target in immuno-oncology. Patent US-2021078996-A1 discloses the use of this compound in the synthesis of substituted isoindolin-1-one and 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one HPK1 antagonists . In contrast, the positional isomer (2-bromo-5-chloronicotinaldehyde) is not cited in these same patent families, suggesting a structural preference for the 5-Br-2-Cl substitution pattern in achieving desired biological activity or synthetic tractability.

Patent Citation
Data to verify
Cited in 3 HPK1 antagonist patent families
Reported building block for HPK1-targeted synthesis
Sources empty; verify patent scope independently
Medicinal Chemistry Kinase Inhibitors Immuno-Oncology

5-Bromo-2-chloronicotinaldehyde: Key Application Scenarios


Orthogonal Coupling for 2-Arylpyridine Libraries

In medicinal chemistry and ligand synthesis, the sequential chemoselective coupling of 5-bromo-2-chloronicotinaldehyde enables the construction of diverse 2-arylpyridine libraries with precise control over substitution patterns. First, a Suzuki–Miyaura coupling selectively functionalizes the C5–Br site while the C2–Cl and aldehyde remain intact; subsequent direct arylation or Buchwald–Hartwig amination at C2–Cl provides fully elaborated pyridine cores . This orthogonal strategy eliminates the need for protecting group manipulations and reduces synthetic step count compared to mono-halogenated analogs .

HPK1 Antagonist Synthesis for Immuno-Oncology

5-Bromo-2-chloronicotinaldehyde serves as a validated building block in the synthesis of HPK1 antagonists, a promising class of immuno-oncology agents. Patents from major pharmaceutical organizations explicitly claim this compound in the preparation of substituted isoindolinones and pyrrolopyridinones targeting HPK1 . Procurement of this specific isomer ensures alignment with literature-validated synthetic routes, reducing the risk of encountering unreported reactivity or biological off-target issues that may arise with positional isomers.

Protecting-Group-Free Heteroaryl Aldehyde Synthesis

The aldehyde functionality of 5-bromo-2-chloronicotinaldehyde remains compatible with mild Suzuki–Miyaura conditions without requiring protection . This property is leveraged in the protecting-group-free synthesis of heteroaryl-functionalized aldehydes, which can subsequently undergo reductive amination, Wittig olefination, or Grignard additions. Eliminating protection/deprotection steps reduces overall sequence length by two steps, improves atom economy, and lowers purification burden—advantages that directly translate to higher throughput in medicinal chemistry campaigns.

High-Purity Starting Material for cGMP Synthesis

With a commercial purity specification of 98% (minimum, HPLC) —higher than the 95% typical for the positional isomer —5-bromo-2-chloronicotinaldehyde minimizes the need for additional purification steps. This higher baseline purity is particularly valuable in multi-step cGMP syntheses and process chemistry scale-ups, where impurity accumulation can significantly impact final product quality and yield. The compound's availability in bulk quantities (up to 25 kg from select vendors) further supports its use in industrial settings [1].

Application
Selection Property
Validation Focus
2-Arylpyridine library synthesis
Orthogonal C–Br / C–Cl reactivity
Sequential chemoselective coupling order
HPK1-targeted heterocycle synthesis
Patent-documented synthetic entry
Literature-aligned route reproducibility
Protecting-group-free aldehyde diversification
Cross-coupling-compatible aldehyde
Step-count and atom economy assessment
Multi-step process chemistry campaigns
High baseline purity specification
Impurity accumulation across multi-step sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloronicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.